2,2,4-Trichlorononane
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Overview
Description
2,2,4-Trichlorononane is an organic compound classified as a chlorinated alkane It is characterized by the presence of three chlorine atoms attached to a nine-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichlorononane typically involves the chlorination of nonane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trichlorononane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of nonane or partially dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of alkylated or functionalized nonane derivatives.
Oxidation: Production of nonanol, nonanal, or nonanoic acid.
Reduction: Generation of nonane or partially dechlorinated nonane derivatives.
Scientific Research Applications
2,2,4-Trichlorononane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated alkanes.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,4-Trichlorononane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trichloropentane
- 2,2,4-Trichlorohexane
- 2,2,4-Trichloroheptane
Uniqueness
2,2,4-Trichlorononane is unique due to its longer carbon chain compared to similar compounds. This results in different physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of three chlorine atoms at specific positions also imparts distinct reactivity patterns, making it a valuable compound for various applications.
Properties
CAS No. |
90279-03-1 |
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Molecular Formula |
C9H17Cl3 |
Molecular Weight |
231.6 g/mol |
IUPAC Name |
2,2,4-trichlorononane |
InChI |
InChI=1S/C9H17Cl3/c1-3-4-5-6-8(10)7-9(2,11)12/h8H,3-7H2,1-2H3 |
InChI Key |
COHVODVVSABCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(C)(Cl)Cl)Cl |
Origin of Product |
United States |
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